molecular formula C17H34N2 B15166631 N-cyclooctyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine CAS No. 627524-66-7

N-cyclooctyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine

Cat. No.: B15166631
CAS No.: 627524-66-7
M. Wt: 266.5 g/mol
InChI Key: IAJBVVUJOIWWOL-UHFFFAOYSA-N
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Description

N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine is an organic compound with the molecular formula C17H34N2 It consists of a cyclooctyl group and a 4-methylcyclohexyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine typically involves the reaction of cyclooctylamine with 4-methylcyclohexylamine in the presence of ethylene diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

    Cyclooctylamine and 4-methylcyclohexylamine reaction: These amines are reacted with ethylene diamine in a solvent such as ethanol or methanol.

    Catalysis: A catalyst like palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine.

Industrial Production Methods

In an industrial setting, the production of N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions where one of the amine groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine: shares similarities with other diamines such as:

Uniqueness

    Structural Features: The presence of both cyclooctyl and 4-methylcyclohexyl groups provides unique steric and electronic properties.

    Reactivity: The compound’s reactivity profile is distinct due to the specific arrangement of functional groups, making it suitable for specialized applications.

Properties

CAS No.

627524-66-7

Molecular Formula

C17H34N2

Molecular Weight

266.5 g/mol

IUPAC Name

N-cyclooctyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine

InChI

InChI=1S/C17H34N2/c1-15-9-11-17(12-10-15)19-14-13-18-16-7-5-3-2-4-6-8-16/h15-19H,2-14H2,1H3

InChI Key

IAJBVVUJOIWWOL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NCCNC2CCCCCCC2

Origin of Product

United States

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